molecular formula C14H21BrO3Si B13454614 Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate

Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B13454614
M. Wt: 345.30 g/mol
InChI Key: DINKRYFPFVOHCO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive bromine atom and the protective nature of the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method involves the reaction of 3-hydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS ether. This is followed by esterification with methanol and subsequent bromination using a brominating agent like N-bromosuccinimide (NBS) under light or heat to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate can undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Deprotection: Formation of the corresponding hydroxybenzoate.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity due to the bromine atom and the protective nature of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is unique due to its combination of a bromine atom, a TBDMS protecting group, and a methyl ester functional group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

Molecular Formula

C14H21BrO3Si

Molecular Weight

345.30 g/mol

IUPAC Name

methyl 3-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-12-8-10(13(16)17-4)7-11(15)9-12/h7-9H,1-6H3

InChI Key

DINKRYFPFVOHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)Br

Origin of Product

United States

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